3-Pyridinecarboxamide, 6-(diethylamino)-
Description
3-Pyridinecarboxamide, 6-(diethylamino)-, is a pyridine derivative characterized by a carboxamide group at position 3 and a diethylamino substituent at position 6 on the pyridine ring. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and material science research.
The diethylamino group enhances solubility in organic solvents and modulates electronic properties, which may influence binding affinity in biological systems.
Properties
CAS No. |
56501-15-6 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
6-(diethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-3-13(4-2)9-6-5-8(7-12-9)10(11)14/h5-7H,3-4H2,1-2H3,(H2,11,14) |
InChI Key |
QVMHVUWXSCLJNK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC=C(C=C1)C(=O)N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C(=O)N |
Other CAS No. |
56501-15-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hybrid Systems : Incorporation of triazine (e.g., compound 12 in ) or sulfonamide groups () introduces hydrogen-bonding sites, improving solubility and target specificity .
Physicochemical and Pharmacokinetic Properties
- LogP Values: Diethylamino-substituted pyridinecarboxamides typically exhibit moderate lipophilicity (LogP ~2–3), balancing membrane permeability and aqueous solubility.
- Bioavailability: Ultrasound-assisted synthesis () improves yields and purity for pyridazine-triazine hybrids, suggesting similar benefits for diethylamino-pyridinecarboxamides .
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